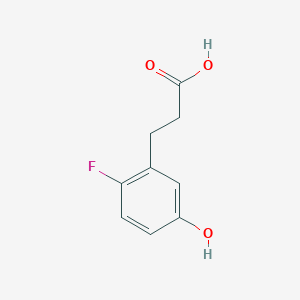![molecular formula C23H21N3O5S B12333136 4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate CAS No. 192049-49-3](/img/structure/B12333136.png)
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrobenzyl group and a thia-diazabicyclo heptene core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[320]hept-2-EN-6-YL)-3-methylbut-2-enoate typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the bicyclic core through a series of cyclization reactionsThe final step often involves esterification to form the but-2-enoate moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These processes utilize specific enzymes to catalyze key steps in the synthesis, ensuring high yield and enantiomeric purity. For example, the use of Pseudomonas fluorescens lipase has been reported in the resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate, a precursor in the synthesis .
化学反応の分析
Types of Reactions
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while oxidation can lead to the formation of nitro derivatives .
科学的研究の応用
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular redox states. The bicyclic core can interact with various enzymes and receptors, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate: Shares a similar bicyclic core but differs in the functional groups attached.
Mirogabalin: Another compound with a bicyclic structure, used in the treatment of neuropathic pain.
Uniqueness
4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate is unique due to its combination of a nitrobenzyl group and a thia-diazabicyclo heptene core. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
特性
CAS番号 |
192049-49-3 |
|---|---|
分子式 |
C23H21N3O5S |
分子量 |
451.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-[(1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)20(23(28)31-13-16-8-10-17(11-9-16)26(29)30)25-21(27)19-22(25)32-18(24-19)12-15-6-4-3-5-7-15/h3-11,19,22H,12-13H2,1-2H3/t19-,22-/m1/s1 |
InChIキー |
IKUFRGFORUKHMI-DENIHFKCSA-N |
異性体SMILES |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2[C@H]3[C@@H](C2=O)N=C(S3)CC4=CC=CC=C4)C |
正規SMILES |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2C3C(C2=O)N=C(S3)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)
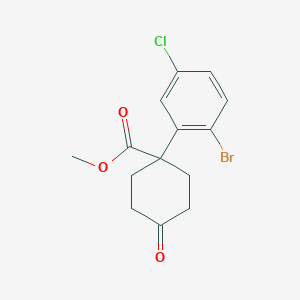

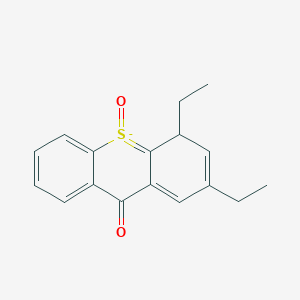


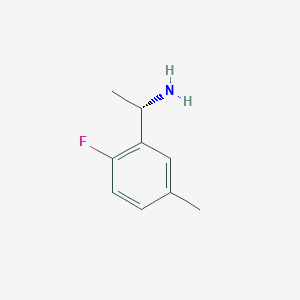
![6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one](/img/structure/B12333090.png)
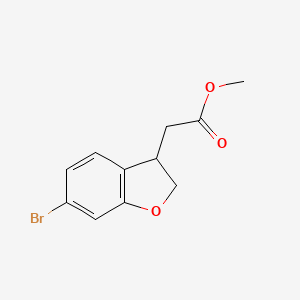
![2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333115.png)
